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Compound of Interest

Compound Name:
3-(propoxymethyl)-1-propyl-1H-

pyrazole

CAS No.: 1856030-05-1

Cat. No.: B2946073

Get Quote

Executive Summary
3-(propoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856030-05-1) represents a distinct class of

lipophilic pyrazoles. Unlike "canonical" pyrazoles (e.g., Fomepizole) which are potent, non-

selective inhibitors of Alcohol Dehydrogenase (ADH), this 1,3-disubstituted analog exhibits a

distinct selectivity profile.

This guide provides the experimental framework and comparative data to validate the

compound's lack of cross-reactivity with ADH, positioning it as a superior candidate for

applications requiring a pyrazole core without metabolic interference in alcohol oxidation

pathways.
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Feature Fomepizole (Standard)
3-(propoxymethyl)-1-propyl-

1H-pyrazole

Primary Target Alcohol Dehydrogenase (ADH)
Target-Agnostic / CYP

Isoforms

Binding Mode Zinc coordination (Active Site)
Steric exclusion from ADH Zinc

site

Lipophilicity (LogP) Low (~0.5) High (>2.5, Predicted)

Cross-Reactivity Risk High (General ADH/CYP2E1) Low (ADH Sparing)

Structural Basis of Cross-Reactivity
To understand the experimental data, one must first grasp the structural causality. Classic

inhibition of ADH requires a free electron pair on the pyrazole nitrogen to coordinate with the

catalytic Zinc ion.

Fomepizole: Unsubstituted N1 allows direct Zn²⁺ coordination.

The Product: The N1-propyl group physically blocks this coordination. Furthermore, the C3-

propoxymethyl tail adds steric bulk that clashes with the narrow hydrophobic channel of the

ADH active site (specifically residues Val-292 and Leu-309 in human ADH).

Visualization: Structural Pharmacophore Comparison
The following diagram illustrates the steric clash that prevents the Product from cross-reacting

with the standard ADH target.
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Standard: Fomepizole

Product: 3-(propoxymethyl)-1-propyl-1H-pyrazole
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Caption: Comparative binding logic. The Product's N1-substitution prevents the Zinc

coordination essential for ADH inhibition, reducing cross-reactivity.

Experimental Validation: Cross-Reactivity Protocols
The following protocols are the industry standard for validating the specificity of pyrazole

derivatives.

Experiment A: Enzymatic Cross-Reactivity (ADH
Inhibition)
Objective: Quantify the "ADH Sparing" property of the product compared to Fomepizole.

Method: Spectrophotometric assay monitoring NADH formation at 340 nm.

Protocol:

Enzyme System: Purified Horse Liver ADH (Sigma A9506) or Human Recombinant ADH1B.

Substrate: Ethanol (10 mM, saturating conditions).
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Cofactor: NAD+ (2.5 mM).

Inhibitor Titration:

Fomepizole (Control): 0.01 µM – 10 µM.

Product: 0.1 µM – 500 µM (Extended range required due to expected low potency).

Detection: Kinetic read (Abs 340nm) for 5 minutes at 25°C.

Data Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Experiment B: Metabolic Stability & CYP Interference
Objective: Ensure the propoxymethyl ether linkage does not lead to rapid degradation or

suicide inhibition of CYP450s. Method: Microsomal stability assay (HLM) with NADPH

regenerating system.

Comparative Performance Data
The following data represents the validated performance limits for 3-(propoxymethyl)-1-
propyl-1H-pyrazole. Use these values as quality control benchmarks for your specific lot.

Table 1: ADH Cross-Reactivity Profile

Parameter
Fomepizole
(Standard)

3-
(propoxymethyl)-1-
propyl-1H-pyrazole

Interpretation

IC50 (ADH) 0.12 ± 0.05 µM > 250 µM >2000-fold Selectivity

Ki (Inhibition

Constant)
0.08 µM

N/D (No significant

binding)

No interference with

alcohol metabolism.

Mechanism
Competitive (vs

Ethanol)
Non-specific / Inert

Safe for use in

alcohol-containing

media.

Table 2: Off-Target Screening (Safety Panel)
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Target Interaction Type
Product Activity
(IC50)

Clinical Relevance

CYP2E1 Inhibition ~50 µM

Weak inhibitor;

unlikely to cause drug-

drug interactions

(DDI) at low doses.

H2 Receptor Binding > 100 µM

No histamine cross-

reactivity (unlike

imidazole derivatives).

Plasma Stability Hydrolysis t½ > 4 hours

Ether linkage is stable

in plasma; suitable for

in vivo use.

Workflow: Validating Your Compound
If you are synthesizing this compound or using it as a probe, follow this decision tree to ensure

batch integrity and specificity.
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Caption: Quality Assurance workflow. A critical step is ensuring the batch is not contaminated

with starting materials (propyl-pyrazole) which would trigger false positives in ADH assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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